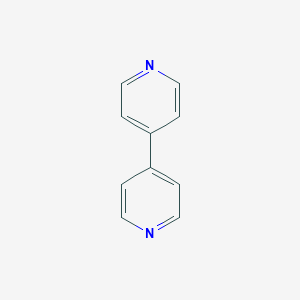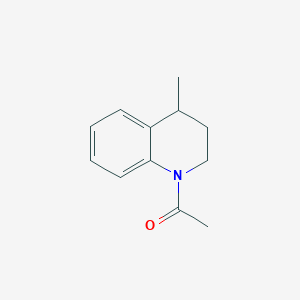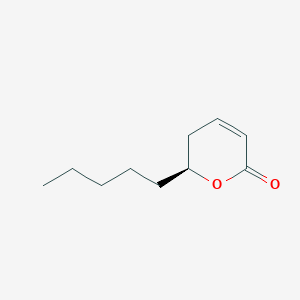
(S)-(+)-Massoialactone
Vue d'ensemble
Description
“(S)-(+)-Massoialactone” is an alkyl lactone derived from the bark of the Massoia tree (Cryptocaria massoia) found in Papua, Indonesia . It can also be found as a component of cane sugar molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans) . It has an odor described as sweet, coconut meat, lactonic, creamy, milky, and waxy .
Synthesis Analysis
Chemically, massoia lactone can be obtained as a minor product in transfer hydrogenation of 6-amyl-α-pyrone . The synthesis of such compounds often involves complex chemical reactions and requires a deep understanding of chemistry .
Molecular Structure Analysis
The molecular formula of “(S)-(+)-Massoialactone” is C10H16O2 . Its molar mass is 168.24 g/mol . The molecular structure of a compound can be analyzed using various techniques, including spectroscopy and crystallography .
Chemical Reactions Analysis
The chemical reactions involving “(S)-(+)-Massoialactone” can be complex and varied. They often involve changes in the oxidation states of the compound . Analyzing these reactions requires a deep understanding of chemistry and the use of various analytical techniques .
Physical And Chemical Properties Analysis
“(S)-(+)-Massoialactone” has a density of 0.982 g/cm3, a melting point of -95.2 °C, and a boiling point of 286–287 °C . The analysis of physical and chemical properties of a compound involves various techniques and requires a deep understanding of chemistry .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Potential
- Synthesis and Evaluation : A study highlighted the synthesis of (-)-Massoialactone and analogues, assessing their anticancer and anti-inflammatory activities. These compounds mimic the "core" functional group of their parent natural compounds, indicating that their altered analogues may retain biological properties (Barros et al., 2014).
Antifungal and Antiviral Activities
- In Vitro Study of Antifungal and Antiviral Effects : Massoialactone demonstrated inhibitory effects on the growth of Aspergillus niger and Candida albicans, suggesting potential antifungal properties. The study utilized γ- and δ-lactone analogs for evaluating these effects (Kishimoto et al., 2005).
Biofilm Eradication Activity
- Activity Against Staphylococcus aureus Biofilms : Research on C-10 massoialactone, a component of Massoia aromatica Becc, demonstrated its potential as an antibacterial and antifungal agent. The study focused on its ability to eradicate biofilms formed by Staphylococcus aureus (Hamzah et al., 2020).
Synthetic Approaches
- Enantioselective Synthesis : Efficient enantioselective synthesis of (R)- and (S)-massoialactone was achieved, emphasizing the importance of chemical methods in producing this compound (Gupta et al., 2004).
- Organocatalytic Enantioselective Synthesis : Another study explored the organocatalytic enantioselective synthesis of verbalactone and (R)-massoialactone, focusing on constructing the requisite stereogenic centers (Harbindu & Kumar, 2011).
Control of Plant Pathogens
- Control of Botrytis cinerea in Grape : Massoialactone was evaluated for its ability to control Botrytis cinerea, a pathogen affecting grapes. The study found significant reductions in sporulation and bunch rot when treated with massoialactone (Walter et al., 2001).
Orientations Futures
There are several potential future directions for research on “(S)-(+)-Massoialactone”. For instance, it has been suggested that Massoia lactone-loaded nanoemulsions could be developed for improved delivery and dispersion of bioactive compounds . Additionally, Massoia lactone has shown strong antifungal properties against many crop pathogens, suggesting its potential as a bio-fungicide .
Propriétés
IUPAC Name |
(2S)-2-pentyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDIAPMWNCQWNW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024940 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Massoialactone | |
CAS RN |
61248-45-1, 51154-96-2 | |
| Record name | Massoialactone, (S)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC721360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MASSOIALACTONE, (S)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



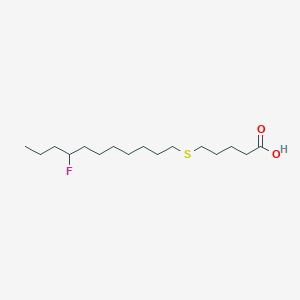

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
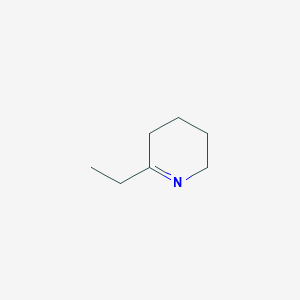
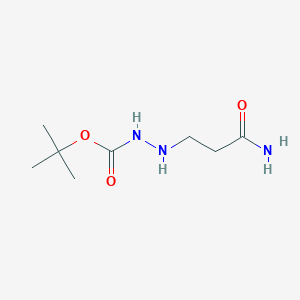
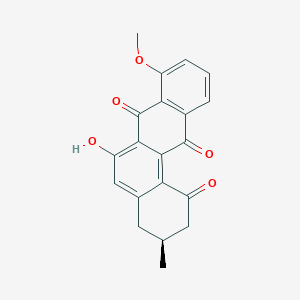
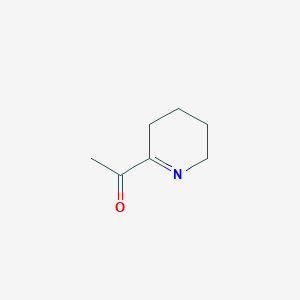
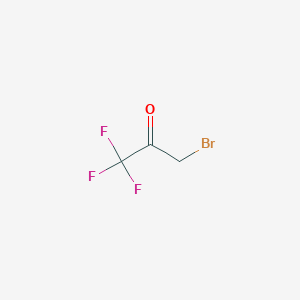
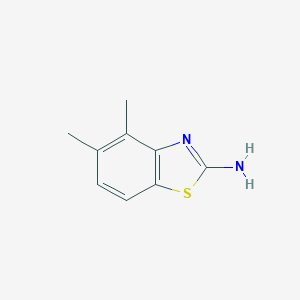
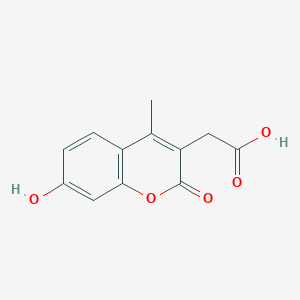
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
